1-(3-Chlorophenyl)-3-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea
CAS No.: 897621-06-6
Cat. No.: VC5521552
Molecular Formula: C22H21ClFN5O2S
Molecular Weight: 473.95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897621-06-6 |
|---|---|
| Molecular Formula | C22H21ClFN5O2S |
| Molecular Weight | 473.95 |
| IUPAC Name | 1-(3-chlorophenyl)-3-[4-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]urea |
| Standard InChI | InChI=1S/C22H21ClFN5O2S/c23-15-2-1-3-17(12-15)25-21(31)27-22-26-18(14-32-22)13-20(30)29-10-8-28(9-11-29)19-6-4-16(24)5-7-19/h1-7,12,14H,8-11,13H2,(H2,25,26,27,31) |
| Standard InChI Key | MPVQMLBAODJHTF-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CC3=CSC(=N3)NC(=O)NC4=CC(=CC=C4)Cl |
Introduction
Structural and Chemical Characterization
The compound’s structure integrates three pharmacologically significant moieties: a 3-chlorophenyl group, a 4-fluorophenyl-substituted piperazine ring, and a thiazole core linked via a urea functional group. This arrangement confers distinct electronic and steric properties, enhancing its capacity for molecular interactions. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, contributes to aromaticity and metabolic stability . The piperazine moiety, a six-membered ring with two nitrogen atoms, enables hydrogen bonding and cation-π interactions, often critical for receptor binding .
Key Structural Contributions:
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Thiazole Ring: Enhances lipophilicity and facilitates π-π stacking with biological targets .
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Piperazine Substituent: Modulates solubility and confers conformational flexibility for receptor engagement .
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Urea Linkage: Serves as a hydrogen bond donor/acceptor, improving target affinity .
Pharmacological Activity and Mechanisms
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Derivative 2g | HL-60 | 0.22 | |
| Derivative 2g | A549 | 0.34 | |
| Derivative 2g | MDA-MB-231 | 0.41 |
Mechanistic studies suggest dual inhibition of kinase signaling and apoptosis induction via caspase-3 activation . The thiazole ring may intercalate DNA or inhibit topoisomerase II, while the piperazine group modulates protein kinase B (Akt) pathways .
Antimicrobial Efficacy
Thiazole derivatives exhibit broad-spectrum antimicrobial activity. In a screen against Gram-positive and Gram-negative pathogens, structurally related compounds displayed minimum inhibitory concentrations (MICs) comparable to first-line antibiotics .
The 4-fluorophenyl group enhances membrane permeability, while the urea linkage disrupts bacterial cell wall synthesis .
Neuropharmacological Effects
Piperazine derivatives are well-documented serotonin receptor modulators. In vivo studies of analogs demonstrated a 50% increase in synaptic serotonin levels, suggesting potential antidepressant activity .
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Serotonin (ng/mL) | 120 ± 15 | 180 ± 20 |
Comparative Analysis with Structural Analogs
Modifications to the parent structure significantly alter bioactivity:
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Chlorophenyl vs. Methylphenyl: Chlorine’s electron-withdrawing effect improves metabolic stability but reduces solubility compared to methyl groups .
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Fluorophenyl vs. Unsubstituted Phenyl: Fluorine enhances blood-brain barrier penetration, critical for neuroactive compounds .
Research Limitations and Future Directions
Current data gaps include in vivo toxicity profiles and pharmacokinetic studies. Future work should prioritize:
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Optimization of Bioavailability: Prodrug strategies to enhance water solubility.
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Target Identification: Proteomic studies to elucidate binding partners.
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Therapeutic Expansion: Evaluation in neurodegenerative and inflammatory models.
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